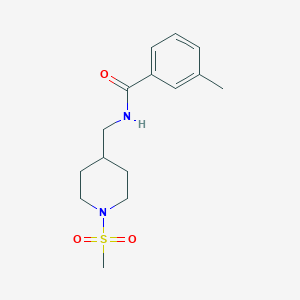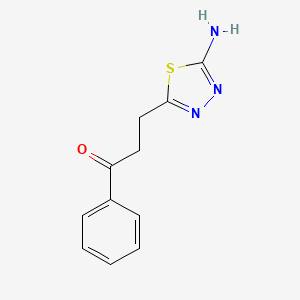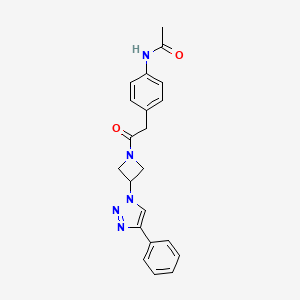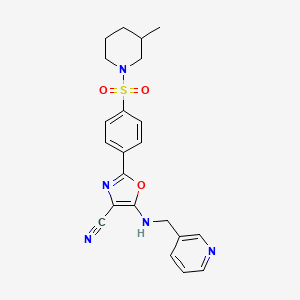
1-(5-methylisoxazole-3-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methylisoxazole-3-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality 1-(5-methylisoxazole-3-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-methylisoxazole-3-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacology
In pharmacology, oxazoles and thiazoles, which are part of the compound’s structure, are often explored for their potential therapeutic effects. The compound’s unique structure could be investigated for activity against various targets, such as enzymes or receptors involved in disease pathways. For instance, oxazole derivatives have been studied for their potential use in treating neurodegenerative diseases due to their ability to modulate protein-protein interactions .
Material Science
The compound’s molecular framework could be utilized in material science, particularly in the development of organic semiconductors. The presence of heterocyclic components like oxazole and thiazole can contribute to the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Environmental Science
In environmental science, the compound could be examined for its ability to bind to pollutants or heavy metals, aiding in the detoxification and purification processes. The heterocyclic rings in its structure might interact with various contaminants, facilitating their removal from ecosystems .
Biochemistry
Biochemically, the compound could serve as a scaffold for designing inhibitors or activators of enzymes. Its structural complexity allows for a high degree of specificity when interacting with biological macromolecules, which is crucial for modulating biochemical pathways .
Chemical Engineering
In chemical engineering, this compound could be pivotal in the synthesis of complex polymers or as a catalyst in certain reactions. The reactive sites on the oxazole and thiazole rings could initiate polymerization processes or enhance the rate of chemical transformations .
Analytical Chemistry
Analytically, the compound could be used as a standard or reagent in chromatography or spectrometry. Its distinct chemical signature allows it to be a reference point for identifying or quantifying similar compounds in various samples .
Organic Chemistry
From an organic chemistry perspective, the compound’s heterocyclic rings make it a valuable subject for studying reaction mechanisms and synthetic strategies. It could be used to develop new synthetic routes or to understand the behavior of similar heterocyclic compounds .
Propriétés
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-11-6-16(22-26-11)19(25)23-8-14(9-23)18(24)21-15-5-3-4-13(7-15)17-10-27-12(2)20-17/h3-7,10,14H,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXALGSBZYZMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


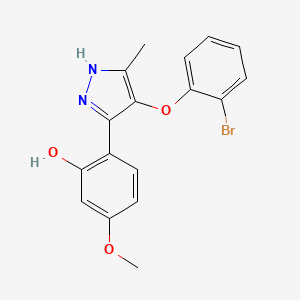
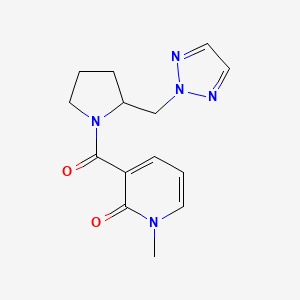

![1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2849103.png)


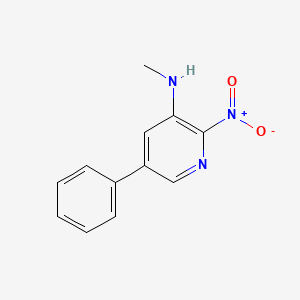
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
